Laquinimod is a synthetic quinoline-3-carboxamide compound classified as an immunomodulator. [] It has gained significant attention in scientific research for its potential therapeutic effects in various autoimmune and neurodegenerative diseases. [, , , , , , , , , , , , , , , , , , ] Its primary role in research is centered around its ability to modulate immune responses, particularly within the central nervous system (CNS). [, , , , , , , , , , , , , , , , ] Laquinimod has been extensively studied in preclinical models of multiple sclerosis (MS) and has demonstrated beneficial effects on disease severity, inflammation, and demyelination. [, , , , , , , , , , ] Research has also explored its potential applications in other conditions, including Huntington's disease, Crohn's disease, lupus nephritis, and neuromyelitis optica. [, , , , , , ]
The synthesis of laquinimod and similar quinoline-3-carboxamide compounds is described in detail in the doctoral thesis "Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species". [] The thesis outlines the specific chemical reactions and modifications used to create these compounds, providing insights into their synthetic pathways.
Laquinimod undergoes metabolism primarily by cytochrome P450 enzymes, particularly CYP3A4, in the liver. [, ] This metabolic process involves hydroxylation and dealkylation reactions, leading to the formation of various metabolites. [, ] Some of these metabolites retain pharmacological activity, but their contribution to the overall therapeutic effect of laquinimod is considered minor compared to the parent compound. []
Laquinimod is an orally active compound with a long terminal half-life of approximately 80 hours. [] Its pharmacokinetic properties appear linear in the dose range of 0.9-2.7 mg. [] Steady-state plasma concentrations are typically achieved within 14 days of once-daily dosing. [] These properties contribute to its suitability for oral administration and its potential for long-term therapeutic use.
Multiple Sclerosis (MS): Extensive research has focused on laquinimod's potential for treating MS. Preclinical studies in experimental autoimmune encephalomyelitis (EAE), an animal model of MS, have shown that laquinimod reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , ] It also improves axon myelination, callosal conduction, and motor function in chronic EAE models. [] Laquinimod's effects extend beyond immunomodulation, as it also demonstrates neuroprotective properties, preserving synaptic function and preventing neuronal damage. [, ]
Huntington's Disease (HD): Studies have explored laquinimod's potential in HD, a neurodegenerative disorder. In the R6/2 mouse model of HD, laquinimod improved motor function, weight course, and survival. [] It also showed beneficial effects on neuropathology, preserving neurons in the motor cortex and striatum. [] Furthermore, laquinimod dampens the hyperactive proinflammatory cytokine release from monocytes in HD patients. []
Crohn's Disease (CD): A Phase II study investigated laquinimod's potential in CD, an inflammatory bowel disease. [] The study found that laquinimod at a dose of 0.5 mg showed promising effects on achieving remission and clinical response in CD patients. []
Neuromyelitis Optica (NMO): Research suggests that laquinimod may have therapeutic benefits in NMO, an autoimmune disease affecting the optic nerves and spinal cord. In an animal model of NMO, laquinimod prevented disease exacerbation induced by the NMO-IgG autoantibody. [, ] This protective effect was attributed to laquinimod's ability to restrict blood-brain barrier disruption and reduce astrocyte-mediated inflammation. [, ]
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 65941-22-2
CAS No.: 63953-75-3
CAS No.:
CAS No.: